

Spectroscopic Scrutiny: Unveiling the Molecular Architecture of 4-(Trifluoromethyl)nicotinic Acid

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)nicotinic acid

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A Comparative Guide to Structural Confirmation

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of spectroscopic data for **4-(Trifluoromethyl)nicotinic acid**, a key building block in medicinal chemistry, against two relevant alternatives: the parent compound, nicotinic acid, and a positional isomer, 5-(Trifluoromethyl)pyridine-2-carboxylic acid. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we present a clear methodology for structural verification.

Comparative Spectroscopic Data Analysis

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, FTIR, and Mass Spectrometry for **4-(Trifluoromethyl)nicotinic acid** and its structural analogs. This side-by-side comparison highlights the distinct spectroscopic signatures arising from the unique arrangement of functional groups in each molecule.

Table 1: ^1H NMR Spectroscopic Data (Solvent: DMSO- d_6)

Compound	Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
4-(Trifluoromethyl)nicotinic acid	\sim 9.1 (s, 1H, H-2), \sim 8.9 (d, J \approx 5 Hz, 1H, H-6), \sim 7.9 (d, J \approx 5 Hz, 1H, H-5)
Nicotinic Acid	13.5 (br s, 1H, COOH), 9.13 (s, 1H, H-2), 8.83 (d, J = 4.0 Hz, 1H, H-6), 8.32 (d, J = 8.0 Hz, 1H, H-4), 7.58 (dd, J = 8.0, 4.0 Hz, 1H, H-5)[1]
5-(Trifluoromethyl)pyridine-2-carboxylic acid	No experimental data found.

Table 2: ^{13}C NMR Spectroscopic Data (Solvent: DMSO- d_6)

Compound	Chemical Shift (δ) ppm
4-(Trifluoromethyl)nicotinic acid	No experimental data found.
Nicotinic Acid	166.2, 153.2, 150.2, 136.9, 126.7, 123.7[2]
5-(Trifluoromethyl)pyridine-2-carboxylic acid	No experimental data found.

Table 3: FTIR Absorption Data (Solid State)

Compound	Key Absorption Peaks (cm^{-1}) and Functional Group Assignments
4-(Trifluoromethyl)nicotinic acid	No experimental data found.
Nicotinic Acid	3160-3367 (O-H and C-H stretch), 1698 (C=O stretch), 1617 (C=N stretch)[3]
5-(Trifluoromethyl)pyridine-2-carboxylic acid	No experimental data found.

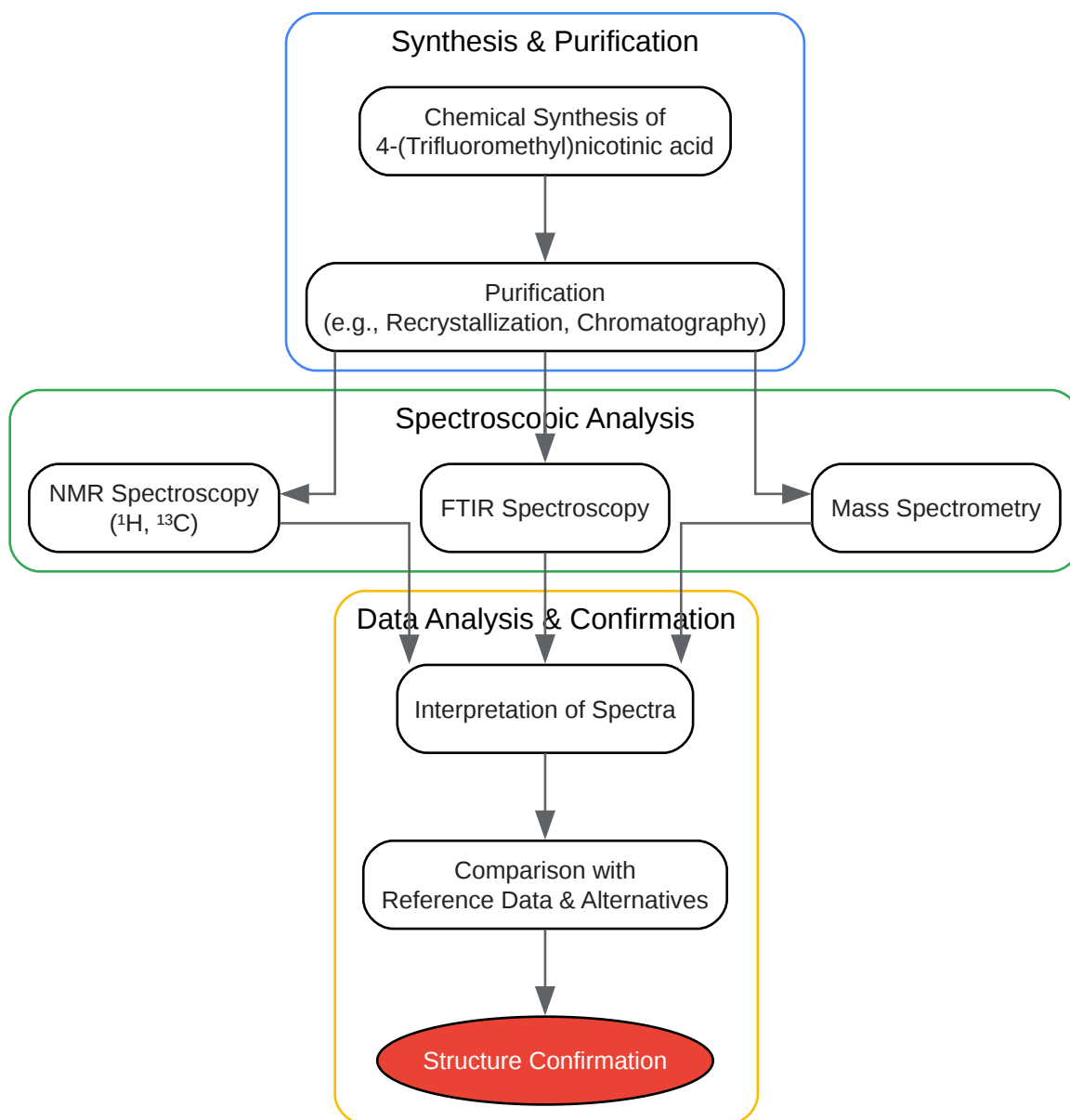
Table 4: Mass Spectrometry Data

Compound	Molecular Weight (g/mol)	Predicted m/z for [M+H] ⁺
4-(Trifluoromethyl)nicotinic acid	191.11	192.02
Nicotinic Acid	123.11	124.04
5-(Trifluoromethyl)pyridine-2-carboxylic acid	191.11	192.02

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound like **4-(Trifluoromethyl)nicotinic acid**.

Workflow for Spectroscopic Structure Confirmation



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References

- 1. 5-(TRIFLUOROMETHOXY)PYRIDINE-2-CARBOXYLIC ACID(102771-66-4) 1H NMR spectrum [chemicalbook.com]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]
- 3. mzCloud – 5 Trifluoromethyl pyridine 2 carboximidamide [mzcloud.org]
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